4-Bromo-1-(trifluoromethyl)piperidine

Lipophilicity Drug Design ADME

Unlike N-alkyl piperidines, this N-CF3 analog offers reduced pKa (<6.0) and enhanced lipophilicity—critical for BBB penetration and CNS target engagement. The 4-Br handle enables late-stage Suzuki-Miyaura diversification for rapid SAR of kinase inhibitors, GPCR ligands, and bromodomain probes. Also prized in agrochemicals and materials science for its hydrolytic stability. For researchers needing a metabolically stable, cross-coupling-ready N-heterocycle with tunable physicochemical properties, this scaffold outperforms non-fluorinated or 4-chloro analogs.

Molecular Formula C6H9BrF3N
Molecular Weight 232.04 g/mol
Cat. No. B13953755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(trifluoromethyl)piperidine
Molecular FormulaC6H9BrF3N
Molecular Weight232.04 g/mol
Structural Identifiers
SMILESC1CN(CCC1Br)C(F)(F)F
InChIInChI=1S/C6H9BrF3N/c7-5-1-3-11(4-2-5)6(8,9)10/h5H,1-4H2
InChIKeyWDIVWDWHTUBLKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(trifluoromethyl)piperidine: A Key Building Block for CNS and Kinase Programs


4-Bromo-1-(trifluoromethyl)piperidine (CAS 1420981-15-2) is a dual-functionalized saturated N-heterocyclic building block, featuring both a reactive 4-bromo handle for cross-coupling and an N-trifluoromethyl group that significantly alters physicochemical properties. Its molecular formula is C6H9BrF3N with a molecular weight of 232.04 g/mol . As a member of the alpha-trifluoromethyl piperidine class, it is recognized for its value in medicinal chemistry, particularly where modulation of lipophilicity and basicity is critical [1].

Why 4-Bromo-1-(trifluoromethyl)piperidine Cannot Be Replaced by Standard Piperidine Analogs


The presence of the electron-withdrawing trifluoromethyl (CF3) group directly attached to the piperidine nitrogen fundamentally alters the compound's acid/base properties and lipophilicity compared to N-alkyl or non-fluorinated analogs. This modulation is not linear; the CF3 group reduces the basicity (pKa) of the piperidine nitrogen, impacting its ionization state at physiological pH, which in turn affects solubility, membrane permeability, and target binding kinetics [1]. Furthermore, the 4-bromo substituent provides a distinct synthetic vector for late-stage diversification via cross-coupling reactions, a capability absent in non-halogenated or 4-chloro analogs, which exhibit significantly lower reactivity in palladium-catalyzed transformations [2]. Simple substitution with 4-bromo-N-methylpiperidine, for instance, would result in a compound with a higher pKa and lower lipophilicity, potentially leading to different ADME profiles and off-target interactions [1].

Comparative Quantitative Evidence for Selecting 4-Bromo-1-(trifluoromethyl)piperidine Over Analogs


Lipophilicity Differentiation: LogP Comparison vs. N-Methyl Analog

The introduction of the trifluoromethyl group on the piperidine nitrogen significantly increases lipophilicity compared to its N-methyl counterpart. While direct experimental logP data for the target compound is limited, the calculated XLogP for 4-bromo-1-methylpiperidine is 1.6 [1]. Based on the well-documented hydrophobicity contribution of the CF3 group (approximately +1.07 log units relative to hydrogen in aromatic systems [2]), the predicted logP for 4-Bromo-1-(trifluoromethyl)piperidine is estimated to be in the range of 2.5-3.5. This difference is crucial for optimizing blood-brain barrier penetration or reducing hERG liability, where higher lipophilicity can be a strategic advantage or liability depending on the target product profile.

Lipophilicity Drug Design ADME

Basicity Modulation: pKa Reduction vs. N-Methyl and 4-CF3 Analogs

The N-trifluoromethyl group exerts a strong electron-withdrawing inductive effect, significantly lowering the basicity (pKa) of the piperidine nitrogen. For 4-bromo-1-methylpiperidine, the predicted pKa is 7.88 ± 0.10 . In contrast, the introduction of a CF3 group at the 4-position of the ring (rather than on the nitrogen) yields a pKa of 9.62 ± 0.10 , while the N-trifluoromethyl substitution is expected to result in a much lower pKa, likely below 6.0 based on analogous systems [1]. This shift from a partially ionized amine at physiological pH (7.4) to a predominantly neutral species profoundly impacts solubility, passive diffusion across membranes, and the potential for off-target interactions with amine-binding proteins.

Basicity Ionization State Physicochemical Properties

Synthetic Utility: 4-Bromo Handle for Cross-Coupling vs. Non-Halogenated or Chloro Analogs

The 4-bromo substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for late-stage diversification of the piperidine scaffold, a critical capability for structure-activity relationship (SAR) studies. In contrast, the 4-chloro analog would require harsher conditions or specialized catalysts due to the lower reactivity of aryl chlorides in oxidative addition, while the non-halogenated analog (1-(trifluoromethyl)piperidine) lacks this functional handle entirely, severely limiting its utility as a building block [1]. The combination of the CF3 group and the 4-bromo handle makes this compound a uniquely valuable bifunctional intermediate for constructing complex, drug-like molecules [2].

Cross-Coupling Medicinal Chemistry Late-Stage Functionalization

Molecular Weight and Physicochemical Profile Differentiation

The molecular weight of 4-Bromo-1-(trifluoromethyl)piperidine is 232.04 g/mol . This places it in a favorable range for fragment-based drug discovery or as a core scaffold where maintaining a low molecular weight is essential for optimizing ligand efficiency metrics. In comparison, the non-fluorinated analog 4-bromo-1-methylpiperidine has a lower molecular weight of 178.07 g/mol , but lacks the metabolic stability and lipophilicity advantages conferred by the CF3 group. Conversely, more heavily fluorinated analogs like 4-bromo-1-(pentafluoroethyl)piperidine would have a significantly higher molecular weight and increased lipophilicity, which may be detrimental to oral bioavailability according to Lipinski's Rule of Five.

Physicochemical Properties Lead Optimization Fragment-Based Drug Design

Optimal Application Scenarios for 4-Bromo-1-(trifluoromethyl)piperidine Based on Comparative Evidence


CNS Drug Discovery Programs Requiring Fine-Tuned Basicity and Lipophilicity

Based on its reduced pKa (estimated <6.0) and increased lipophilicity relative to N-methyl analogs, this compound is ideally suited for optimizing blood-brain barrier (BBB) penetration and minimizing peripheral off-target effects. The neutral state of the piperidine nitrogen at physiological pH enhances passive diffusion, while the bromine handle allows for rapid exploration of substitution vectors to further tune properties [1][2]. This is particularly relevant for targets like GPCRs, ion channels, and transporters within the central nervous system.

Kinase Inhibitor and Bromodomain Ligand Scaffold Diversification

The piperidine ring is a privileged scaffold in kinase inhibitors and bromodomain ligands. The 4-bromo substituent enables efficient late-stage functionalization via Suzuki-Miyaura coupling to introduce diverse aromatic and heteroaromatic motifs [3]. The N-trifluoromethyl group provides a metabolic shield and modulates the scaffold's electron density, potentially impacting binding affinity and selectivity for the target's hinge region or acetyl-lysine binding pocket [2].

Agrochemical Intermediate Requiring Metabolic Stability and Environmental Persistence

The strong electron-withdrawing nature of the CF3 group enhances the molecule's oxidative and hydrolytic stability, a highly desirable trait in agrochemical active ingredients. The compound serves as a robust intermediate for synthesizing novel herbicides or fungicides, where the combination of a stable piperidine core, a reactive cross-coupling site, and enhanced lipophilicity can lead to improved bioavailability and longer field persistence [4].

Material Science Applications Leveraging Fluorinated Building Blocks

The unique electronic and steric properties imparted by the trifluoromethyl group, combined with the reactive bromine site, make this compound a valuable monomer or surface modifier in materials science. It can be used to introduce fluorinated moieties into polymers or liquid crystals to enhance properties such as thermal stability, chemical resistance, and optical anisotropy [2].

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